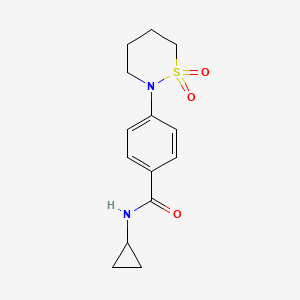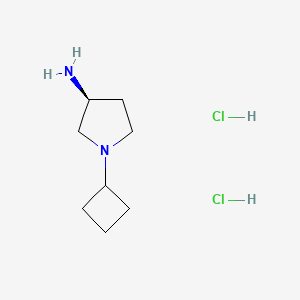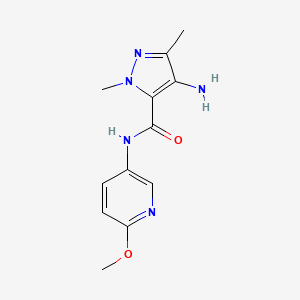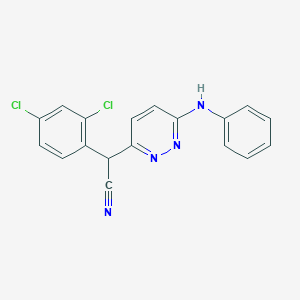![molecular formula C24H19NO4 B2516848 N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 904509-24-6](/img/structure/B2516848.png)
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide, is a complex organic molecule that appears to be related to the family of 3H-naphtho[2.1-b]pyran-2-carboxamides and benzo[f]chromene-2-carboxamides. These compounds are known for their potential biological activities and can be synthesized through cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanides in the presence of Lewis acids such as ZnI2 and FeCl3 .
Synthesis Analysis
The synthesis of related compounds involves a three-component cyclocoupling reaction. This process is likely to involve the formation of an aryl-zinc (II) σ-bond followed by its α-addition to isocyanide to form the core structure of the compound. The reaction proceeds under an air atmosphere, indicating that it may not require inert conditions .
Molecular Structure Analysis
The molecular structure of a similar compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P 21/n and features intermolecular hydrogen bonds that lead to the formation of a centrosymmetric dimer. Intramolecular hydrogen bonds and π-π interactions are also present, contributing to the stability of the crystal structure . These findings suggest that the compound of interest may also exhibit a complex array of bonding interactions that stabilize its structure.
Chemical Reactions Analysis
While specific chemical reactions of N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide are not detailed in the provided papers, the synthesis and structural analysis of related compounds imply that it may participate in similar intermolecular and intramolecular interactions. These could include hydrogen bonding and π-π stacking, which are common in compounds with aromatic rings and amide functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures. For instance, the crystal structure analysis of a similar compound provides insights into its density and molecular volume, which are important for understanding its physical properties. The compound crystallizes in a monoclinic space group with specific cell parameters, and the packing is stabilized by hydrogen bonds and π interactions . These properties are crucial for predicting the solubility, stability, and reactivity of the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Heterocycles
A method for synthesizing indole, benzofuran, and chromene derivatives, which includes this compound or similar structures, utilizes isomerization of a terminal olefin and enamide-ene or diene metathesis. This synthetic route is significant for creating chiral cyclopropane-substituted bicyclic heterocycles, demonstrating the compound's role in complex organic synthesis (Kobayashi, Arisawa, & Shuto, 2011).
Crystal and Molecular Structure Analysis
The crystal structure of related compounds has been determined, showing their potential as active molecules. Such studies reveal the intricate molecular interactions, including hydrogen bonds and π-π interactions, which are fundamental in understanding the compound's behavior in various environments and its potential applications in material science and drug design (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Marine-derived Fungus Studies
Research on marine-sediment-derived fungus has led to the isolation of new chromene derivatives, showcasing the compound's role in the discovery of new bioactive molecules. These compounds have shown moderate cytotoxicity toward HL-60 cells, highlighting their potential in developing anticancer therapies (Yurchenko et al., 2014).
Synthesis of Oxygen Heterocycles
The compound is involved in the synthesis of oxygen-containing heterocycles, such as coumarin, chromene, xanthene, dihydrobenzofuran, and benzofuran derivatives. These syntheses often involve the aromatic C-O bond-forming process using arynes, demonstrating the compound's versatility in synthesizing a wide range of biologically significant molecules (Miyabe, 2015).
Development of GPCR Agonists/Antagonists
This compound's derivatives have been explored for their efficacy as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, which is a target for treating chronic diseases like inflammation and cancer. By modifying the chromen-4-one structure, researchers have developed ligands with a range of efficacies, from partial agonists to antagonists, for GPR55, showcasing the compound's potential in pharmacological research (Schoeder et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-21-12-18(17-10-14-4-3-5-15(14)11-20(17)28-21)23-22(25-24(27)13-8-9-13)16-6-1-2-7-19(16)29-23/h1-2,6-7,10-13H,3-5,8-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNURBJQREROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)


![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)



![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)